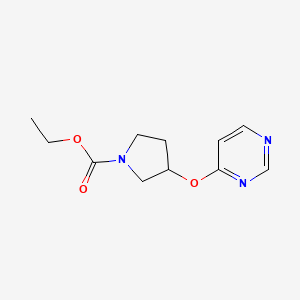

![molecular formula C19H15FN4O2S B2486808 N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-97-8](/img/structure/B2486808.png)

N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of triazolopyridines and has been studied for its biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

- Triazolothiadiazines have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, exploring mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of tumor growth. These compounds could serve as leads for developing novel chemotherapeutic drugs .

- Triazolothiadiazines exhibit antibacterial, antifungal, and antiviral activities. They have been evaluated against various pathogens, including bacteria, fungi, and viruses. Their mode of action involves disrupting essential cellular processes, making them attractive candidates for combating infectious diseases .

- Some triazolothiadiazines demonstrate analgesic properties by modulating pain pathways. Additionally, they exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators. These dual activities make them interesting targets for pain management and inflammation-related disorders .

- Researchers have explored the antioxidant properties of triazolothiadiazines. These compounds scavenge free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders .

- Triazolothiadiazines act as enzyme inhibitors. They target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Modulating these enzymes can have therapeutic implications, such as in Alzheimer’s disease or obesity management .

- Some triazolothiadiazines exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds may contribute to the development of new antitubercular drugs, addressing the global health challenge posed by drug-resistant strains .

Anticancer Activity

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Antioxidant Potential

Enzyme Inhibition

Antitubercular Agents

Mechanism of Action

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-a]pyridine core have been reported to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of their target kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival . This results in the inhibition of cancer cell growth .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the signaling pathways of its target kinases. For instance, c-Met and VEGFR-2 are involved in several key cellular processes, including cell growth, survival, and angiogenesis . By inhibiting these kinases, the compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The result of the compound’s action would likely be the inhibition of cancer cell growth, given its potential inhibitory activity against c-Met and VEGFR-2 kinases . This could potentially lead to the suppression of tumor growth in cancers where these kinases are overexpressed or mutated .

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S/c20-16-8-6-15(7-9-16)12-24(17-4-2-1-3-5-17)27(25,26)18-10-11-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISVPOZSRAHPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)